Product packaging for bis(N-Cbz)-2-deoxystreptamine(Cat. No.:CAS No. 6216-32-6)

bis(N-Cbz)-2-deoxystreptamine

Cat. No.: B1148678
CAS No.: 6216-32-6
M. Wt: 430.45
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Description

Contextual Significance of Aminocyclitol Scaffolds in Chemical Biology and Medicinal Chemistry

Aminocyclitols, a significant class of compounds, are structurally defined as amino polyhydroxy cycloalkanes. researchgate.netnih.gov These structures are derived from cyclitols (polyhydroxylated cycloalkanes) where one or more hydroxyl groups are replaced by an amino group. researchgate.netresearchgate.net Found in numerous natural products, aminocyclitol scaffolds have garnered considerable interest due to their remarkable and diverse biological activities. nih.govresearchgate.net Their unique, three-dimensional structures make them valuable building blocks and versatile scaffolds in drug design and medicinal chemistry. nih.govuzh.ch

The significance of aminocyclitols spans various therapeutic areas. They are key components in aminoglycoside antibiotics, which have been mainstays in antibacterial therapy for decades. nih.gov Beyond antibiotics, other aminocyclitol-containing natural products like valienamine (B15573) and voglibose (B1684032) are potent glycosidase inhibitors, leading to their development as treatments for conditions such as diabetes. researchgate.net The aminocyclitol framework is also present in antiviral drugs, where they serve as stable carbocyclic surrogates for natural nucleosides. nih.gov The vast chemical space occupied by these compounds has made them crucial for developing novel lead compounds in modern drug discovery. uzh.ch The ongoing development of regio- and stereoselective synthetic methods allows chemists to create a wide variety of stereochemically defined aminocyclitol analogues, facilitating in-depth studies of structure-activity relationships. nih.gov

Fundamental Role of 2-Deoxystreptamine (B1221613) as a Core Structure in Aminoglycoside Antibiotics

At the heart of most clinically important aminoglycoside antibiotics lies 2-deoxystreptamine (2-DOS), a 1,3-diaminocyclitol. researchgate.netsmolecule.com This central scaffold is a key structural feature in a wide array of these antibiotics, including the neomycin, kanamycin (B1662678), and gentamicin (B1671437) families. smolecule.comwikipedia.org While the first discovered aminoglycoside, streptomycin (B1217042), contains a different core called streptamine (B1206204), the vast majority of subsequent, clinically vital members of this class are built upon the 2-DOS moiety. researchgate.netwikipedia.org

The structure of these antibiotics consists of the 2-DOS core glycosidically linked to two or more amino sugars. jmb.or.kr They are broadly classified based on the substitution pattern on the 2-DOS ring. usu.edu The two main families are the 4,5-disubstituted aminoglycosides, such as neomycin, and the 4,6-disubstituted aminoglycosides, which include kanamycin, gentamicin, and tobramycin. researchgate.net

The 2-DOS core is not merely a passive linker; it plays a crucial role in the biological activity of these antibiotics. researchgate.net The primary mechanism of action for aminoglycosides involves binding to the A site of the bacterial 16S ribosomal RNA (rRNA), a critical component of the 30S ribosomal subunit. researchgate.netsmolecule.com This interaction disrupts protein synthesis by causing misreading of the mRNA codon, leading to the production of nonfunctional or aberrant proteins. wikipedia.org The 2-DOS scaffold is essential for this RNA recognition and binding, anchoring the antibiotic to its target and facilitating the bactericidal effect. researchgate.netsmolecule.com

Aminoglycoside ClassSubstitution Pattern on 2-DeoxystreptamineExample(s)
4,5-disubstitutedAmino sugars at positions 4 and 5Neomycin, Butirosin researchgate.net
4,6-disubstitutedAmino sugars at positions 4 and 6Kanamycin, Gentamicin, Tobramycin researchgate.netmhmedical.com
MonosubstitutedA single amino sugar substitutionStreptomycin (contains streptamine core) wikipedia.orgusu.edu

Overview of Synthetic Derivatization Strategies for Aminocyclitol Compounds

The polyfunctional nature of aminocyclitols like 2-deoxystreptamine, with its multiple hydroxyl and amino groups, presents both a challenge and an opportunity for synthetic chemists. google.com Strategic derivatization is key to creating novel analogues with improved properties, such as enhanced efficacy or activity against resistant bacterial strains. iupac.org A common and crucial strategy involves the use of protecting groups to achieve regioselective modification of the aminocyclitol core. google.com

Protecting the two amino groups of 2-deoxystreptamine is a frequent first step in its chemical manipulation. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for this purpose, leading to the formation of N,N'-bis(benzyloxycarbonyl)-2-deoxystreptamine, often abbreviated as bis(N-Cbz)-2-deoxystreptamine. usu.edugoogle.com This protected intermediate is valuable because it allows for selective reactions at the hydroxyl groups. For instance, it enables regioselective glycosylation, the controlled attachment of sugar moieties to specific hydroxyl positions (e.g., C-4, C-5, or C-6), which is the fundamental reaction for synthesizing new aminoglycoside structures. iupac.orgumich.edu

Other derivatization strategies include:

Acylation and Carbamoylation: The amino groups can be modified with various acyl or carbamoyl (B1232498) groups to explore their impact on biological activity. google.com

Click Chemistry: Modern techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" are used to attach diverse functional groups to the aminocyclitol scaffold, rapidly generating libraries of new compounds for screening. researchgate.netnih.gov

Ring Opening Reactions: Synthetic routes starting from different precursors can involve the ring-opening of intermediates like aziridines to install the required amino and hydroxyl functionalities in a stereocontrolled manner. researchgate.netbeilstein-journals.org

The synthesis of this compound itself can be achieved from kanamycin A, providing a cost-effective route to this key synthetic precursor. usu.edu The resulting protected scaffold serves as a versatile platform for building a wide range of functionally and spatially diverse molecules, crucial for the discovery of new RNA-targeted drugs and other therapeutic agents. google.com

Properties

CAS No.

6216-32-6

Molecular Formula

C22H26N2O7

Molecular Weight

430.45

Synonyms

benzyl 4,5,6-trihydroxycyclohexane-1,3-diyldicarbamate; bis-Z-2-DOS

Origin of Product

United States

Synthetic Methodologies for 2 Deoxystreptamine and Its Protected Forms

Isolation and Semi-synthetic Preparation of 2-Deoxystreptamine (B1221613) from Natural Products

The most direct and cost-effective route to obtain large quantities of 2-deoxystreptamine is through the degradation of naturally occurring aminoglycoside antibiotics. mdpi.comgoogle.com Neomycin, kanamycin (B1662678), and streptomycin (B1217042) are common starting materials for this process. usu.edunih.gov

The standard procedure involves the acid-catalyzed hydrolysis of the glycosidic bonds linking the sugar moieties to the central 2-deoxystreptamine core. google.comjst.go.jp For instance, heating neomycin B in a concentrated solution of hydrobromic acid effectively cleaves the molecule, allowing for the isolation of 2-deoxystreptamine. google.com Similarly, acid-catalyzed hydrolysis of kanamycin A can yield both 3- and 6-aminosugars as well as the 2-deoxystreptamine core. usu.edu Following hydrolysis, purification is typically achieved through ion-exchange chromatography to isolate the free base of 2-deoxystreptamine. google.com This semi-synthetic approach leverages the abundance of these antibiotics from fermentation processes, providing a readily available source of the core scaffold. mdpi.com

A related strategy involves the oxidative cleavage of N-protected aminoglycosides. For example, N-Boc-protected neomycin can be treated with sodium metaperiodate to cleave the vicinal diols on the sugar rings, followed by base-induced β-elimination to yield a protected 5-O-ribosyl-2-deoxystreptamine derivative. mdpi.com

Total Synthesis Approaches to 2-Deoxystreptamine Scaffolds

Total synthesis offers the advantage of accessing not only the natural meso-2-deoxystreptamine but also its stereoisomers and specifically modified analogues, which are inaccessible from natural product degradation. researchgate.net These approaches are generally classified as either chiral pool synthesis or asymmetric synthesis.

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, primarily carbohydrates, to construct the 2-deoxystreptamine ring system. researchgate.netru.nl This strategy ensures the stereochemical integrity of the final product by building upon the inherent chirality of the starting material.

Commonly used chiral precursors include:

D-Glucose : Several syntheses start from D-glucose or its derivatives, such as highly protected methyl α-D-glucopyranoside. ru.nlrsc.orgresearchgate.net One notable approach involves a Ferrier rearrangement of a glucoside derivative to form a functionalized cyclohexane (B81311) ring, which is then further elaborated into the 2-DOS scaffold. rsc.orgresearchgate.net

D-Mannose : A synthesis of 2-deoxystreptamine has been developed starting from D-mannose, proceeding through chiral intermediates to furnish the meso-compound. cdnsciencepub.com

D-Ribose : The synthesis of a carbohydrate mimic of 2-deoxystreptamine has been described starting from D-ribose, featuring a key stereoselective nitroaldol condensation. researchgate.net

These routes involve multiple steps of functional group manipulation, protection, deprotection, and cyclization to achieve the target aminocyclitol structure. researchgate.net

Table 1: Examples of Chiral Pool Starting Materials for 2-Deoxystreptamine Synthesis

Starting Material Key Intermediate/Reaction Reference
Methyl α-D-glucopyranoside Ferrier rearrangement rsc.orgresearchgate.net
D-Mannose Nitromethane method, azide (B81097) displacement, cyclization cdnsciencepub.com

Asymmetric synthesis aims to create the chiral centers of the 2-deoxystreptamine scaffold from achiral or meso starting materials using chiral catalysts or auxiliaries. nih.gov This approach provides a powerful and flexible way to access various stereoisomers.

A prominent example is the palladium-catalyzed asymmetric desymmetrization of a meso 1,4-dibenzolate compound. nih.gov This method allows for the synthesis of highly oxidized cyclohexane architectures that can be converted into diastereomeric 2-deoxystreptamine analogues. nih.gov The use of nitrogen nucleophiles in palladium-catalyzed asymmetric allylic alkylation reactions has also been explored to generate the diamine framework of 2-deoxystreptamine diastereomers. stanford.edu These catalytic methods offer concise routes to enantiomerically enriched aminocyclitol cores, which are valuable for creating novel aminoglycoside libraries. stanford.edu

Synthesis and Characterization of Bis N Cbz 2 Deoxystreptamine

Optimized Synthetic Routes for bis(N-Cbz)-2-deoxystreptamine Preparation

The preparation of this compound, specifically the 1,3-di-N-benzyloxycarbonyl-2-deoxystreptamine isomer, is a foundational step in the synthesis of many aminoglycoside analogues. oup.comru.nl A common and effective method involves the direct N-acylation of 2-deoxystreptamine (B1221613) with benzyl (B1604629) chloroformate (Cbz-Cl) or a similar Cbz-donating reagent.

One established procedure involves dissolving 2-deoxystreptamine in a mixture of dioxane and water. To this solution, N,N'-bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is added, followed by a base such as diisopropylethylamine (DIPEA). The reaction mixture is then heated, typically to around 80°C, and stirred overnight to ensure complete reaction. google.com

Alternatively, a more direct approach utilizes benzyl chloroformate. In this method, 2-deoxystreptamine is suspended in a solvent like methanol (B129727), and a base such as sodium carbonate is added. Benzyl chloroformate is then added dropwise to the cooled suspension. After stirring for several hours, the product precipitates and can be collected by filtration.

Another route involves the use of tetracarbobenzoxy (Cbz)-protected kanamycin (B1662678) A. usu.edu This starting material can be hydrolyzed under acidic conditions (e.g., MeOH/AcCl) to yield N,N-bis(benzyloxycarbonyl)-2-deoxystreptamine among other products. usu.edu This method is considered cost-effective and can produce the desired compound in good yield. usu.edu

The table below summarizes a selection of reported synthetic methods for the preparation of this compound.

Starting MaterialReagentsSolventYieldReference
2-deoxystreptamineN,N'-bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, DIPEADMFNot Specified google.com
2-deoxystreptamineBenzyl chloroformate, Sodium CarbonateMethanol/Water~70%
Tetrakis(N-benzyloxycarbonyl) kanamycin AMeOH/AcClMethanol62% usu.edu

Regiochemical Control in Dual N-Cbz Functionalization

The selective functionalization of the two amino groups in 2-deoxystreptamine is crucial for the synthesis of specific isomers of this compound. The inherent symmetry of the 2-deoxystreptamine molecule means that without any directing groups, a mixture of products can be expected. However, the 1,3-diamino stereochemistry is generally favored due to the equatorial orientation of these amino groups, which are more sterically accessible than the axial hydroxyl groups.

In the direct acylation with benzyl chloroformate, the reaction conditions can be optimized to favor the formation of the 1,3-di-N-Cbz product. The use of a biphasic solvent system, such as dioxane-water or methanol-water, along with a suitable base, helps to control the reaction rate and improve selectivity. The pH of the reaction mixture is also a critical factor; maintaining a slightly basic pH ensures that the amino groups are sufficiently nucleophilic to react with the Cbz-Cl while minimizing side reactions.

In more complex syntheses starting from protected aminoglycosides like kanamycin, the regiochemistry is predetermined by the structure of the parent molecule. For instance, the hydrolysis of tetrakis(N-benzyloxycarbonyl) kanamycin A specifically yields the 1,3-di-N-Cbz-2-deoxystreptamine because these are the positions of the amino groups on the 2-deoxystreptamine core within the kanamycin structure. usu.edu

Analytical Verification and Purity Assessment of this compound

Spectroscopic Characterization Techniques (e.g., NMR, HRMS)

The structural confirmation of this compound is routinely achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. In the ¹H NMR spectrum, characteristic signals for the benzylic protons of the Cbz groups typically appear as a singlet or a multiplet around 5.00 ppm. The aromatic protons of the benzyl groups are observed in the region of 7.30-7.46 ppm. The protons on the 2-deoxystreptamine ring give rise to a complex set of signals in the upfield region, and their specific chemical shifts and coupling constants can be used to confirm the 1,3-disubstitution pattern. For example, a published ¹H NMR spectrum of N,N-bis(benzyloxycarbonyl)-2-deoxystreptamine in DMSO-d6 showed a multiplet for 10 aromatic protons between δ 7.32 and 7.46 ppm, a doublet at δ 7.31 ppm (J = 6.7 Hz), another doublet at δ 7.10 ppm (J = 8.0 Hz), a quartet for the four benzylic protons at δ 5.00 ppm (J = 12.7 Hz), and a singlet for a hydroxyl proton at δ 4.88 ppm. usu.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its elemental composition. For this compound (C₂₂H₂₆N₂O₆), the expected exact mass can be calculated and compared to the experimental value. This technique is invaluable for confirming the molecular formula and, by extension, the successful synthesis of the target compound. nih.gov

Chromatographic Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound. nih.govbis.gov.in By using a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., a mixture of water and acetonitrile (B52724) with a modifying agent like trifluoroacetic acid), it is possible to separate the desired product from any starting materials, by-products, or other impurities.

The purity is typically determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram. A high purity level, often greater than 95%, is desirable for subsequent synthetic steps. The retention time of the compound under specific HPLC conditions serves as a characteristic identifier.

The table below provides an example of typical analytical data for this compound.

Analytical TechniqueParameterObserved ValueReference
¹H NMR (500 MHz, DMSO-d6)Chemical Shift (δ)7.46 – 7.32 (m, 10H), 7.31 (d, J = 6.7 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 5.00 (q, J = 12.7 Hz, 4H), 4.88 (s, 1H) usu.edu
HRMSCalculated for C₂₂H₂₇N₂O₆ [M+H]⁺431.1869
Found431.1872
HPLCPurity>95% nih.gov

Chemical Transformations and Derivatizations Utilizing Bis N Cbz 2 Deoxystreptamine

Selective Deprotection Strategies for Cbz Groups

The removal of the Cbz protecting groups from the 1- and 3-amino positions is a critical step in the synthesis of 2-deoxystreptamine (B1221613) derivatives. The choice of deprotection method is dictated by the desired outcome, whether it be complete removal of both groups or selective cleavage to allow for differential functionalization.

Catalytic hydrogenolysis is the most common and mild method for cleaving Cbz groups, proceeding under neutral conditions to release the free amine, toluene, and carbon dioxide. highfine.com This method is highly favored due to its efficiency and the clean nature of the byproducts.

Key Research Findings:

Reaction Conditions: The reaction is typically carried out using a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst), under a hydrogen gas atmosphere. oup.comhighfine.comnih.gov Alternative hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid can also be used in a process known as catalytic transfer hydrogenation. highfine.com

Catalyst Selection: The choice of catalyst can be important, especially when other sensitive functional groups are present in the molecule. For instance, while 5-10% Pd/C is common, 10-20% Pd(OH)₂/C is often considered more effective for Cbz removal. highfine.com In cases where halogen atoms are present, using palladium(II) chloride (PdCl₂) as the catalyst can help avoid dehalogenation. highfine.com

Solvent Systems: A variety of solvents can be employed, with alcohols like methanol (B129727) or ethanol (B145695) being common. oup.com In a reported synthesis of a tetrahydrospectinomycin (B1204180) analog, the hydrogenolysis of a Cbz-protected actinamine derivative was successfully performed in 50% aqueous methanol. oup.com

Chemoselectivity: The development of modified catalysts, such as a palladium-on-carbon-ethylenediamine complex [Pd/C(en)], has been explored to achieve chemoselective hydrogenation of other functionalities (e.g., olefins, azides) while leaving the Cbz groups intact. researchgate.net This highlights that standard Pd/C catalysts are generally effective for Cbz hydrogenolysis. researchgate.net

CatalystHydrogen SourceSolventSubstrate ExampleOutcomeReference
Palladium BlackH₂ (3.4 kg/cm ²)50% aq. MethanolCbz-protected actinamine derivativeCbz deprotection to yield free amines oup.com
Pd(OH)₂H₂Isopropanol/H₂O/AcOHDiazido Cbz-protected cyclitolCbz deprotection ru.nl
Pd/CH₂Not specifiedGeneral Cbz-protected aminesCbz removal highfine.com

While hydrogenolysis typically removes both Cbz groups, base-mediated methods can offer a degree of selectivity. Treatment of bis-carbamoyl derivatives like bis(N-Cbz)-2-deoxystreptamine with a strong base can lead to the formation of intramolecular cyclic carbamates. google.comresearchgate.net This transformation is a useful intermediate step for achieving regiochemically controlled substitutions.

Key Research Findings:

Cyclic Carbamate (B1207046) Formation: The treatment of bis-carbamoyl-2-deoxystreptamine derivatives with a strong base, such as a strongly basic ion exchange resin, can effect an intramolecular ring closure. google.com This reaction forms a bis-intramolecular carbamate, which masks the amines while also influencing the reactivity of the adjacent hydroxyl groups.

Selective Deprotection: In studies on the related per-N-Cbz-kanamycin A, it was found that milder basic conditions could selectively deprotect the Cbz group at a specific position. researchgate.net The reaction proceeds through a cyclic carbamate intermediate, which can then be opened. researchgate.net This strategy allows for the regioselective functionalization of one amine group while the others remain protected.

Regiochemical Control: The formation of the intramolecular carbamate between a vicinal amine and hydroxyl group can be used to selectively functionalize the remaining free hydroxyls. For example, the bis-intramolecular carbamate derived from 2-deoxystreptamine can be selectively functionalized at the 5-position hydroxyl group. google.com Subsequent ring-opening of the carbamates with an alkoxide regenerates the Cbz-protected amine and liberates the vicinal hydroxyl groups for further elaboration. google.com

Functionalization at Hydroxyl Positions

With the amine groups protected by Cbz moieties, the three hydroxyl groups (at positions 4, 5, and 6) of this compound become available for functionalization. The ability to selectively modify these positions is key to creating diverse molecular libraries based on the 2-deoxystreptamine scaffold. google.com

The differentiation between the hydroxyl groups at the 4, 5, and 6 positions is a significant synthetic challenge. Regioselective protection strategies are often employed to achieve selective esterification and etherification.

Key Research Findings:

Differentiation via Ketal/Acetal (B89532) Formation: The vicinal diols (4,5- and 5,6-hydroxyls) can be selectively protected by forming ketal or acetal groups, such as an acetonide or benzylidene. google.com For instance, treating an N-protected 2-deoxystreptamine derivative with 2,2-dimethoxypropane (B42991) under anhydrous conditions with a catalytic amount of acid affords a ketal that protects two of the three hydroxyls, leaving the remaining one available for derivatization. google.com

Selective Protection of the 5-OH Group: Following the formation of a bis-intramolecular carbamate, the 5-position hydroxyl group can be selectively protected, for example, as a trimethylsilylethyl ether. google.com This protecting group is known for its high-yield formation and chemoselective removal. google.com

Esterification and Etherification: Once a single hydroxyl group is selectively exposed, it can be functionalized through standard esterification or etherification reactions. Esterification is considered an expedient method for generating diversity. google.com However, it is noted that the amine groups must remain protected during these steps to prevent acyl migration from the hydroxyl to the more nucleophilic amine, which would form a more thermodynamically stable amide. google.com

Beyond simple esters and ethers, the hydroxyl groups can be activated to introduce a vast array of chemical functionalities. This is often achieved by converting the hydroxyl into a better leaving group.

Key Research Findings:

Combinatorial Libraries: By using a bis-amine protected 2-deoxystreptamine derivative, combinatorial libraries can be generated by treating the triol with mixtures of reagents for O-functionalization. google.com This allows for the simultaneous introduction of various substituents to generate a diverse set of molecules for biological screening. google.com

Activation and Displacement: The hydroxyl groups can be activated, for example, by conversion to sulfonate esters (e.g., tosylates, mesylates), which can then be displaced by various nucleophiles to introduce new functionalities. While not detailed specifically for this compound in the provided context, this is a standard and applicable strategy in carbohydrate and cyclitol chemistry.

Further Functionalization at Amine Positions Post-Cbz Deprotection

Following the successful deprotection of one or both Cbz groups, the liberated primary amines become potent nucleophiles, ready for a wide range of functionalization reactions. google.com This step is crucial for installing the pharmacophoric elements that are often responsible for the biological activity of aminoglycosides.

Key Research Findings:

Amide and Carbamate Formation: The free amine groups can be readily acylated with activated carboxylic acids or chloroformates to form amides and carbamates, respectively. google.com

Reductive Amination: Reductive amination with aldehydes or ketones is a robust method for introducing alkyl substituents onto the amine nitrogen atoms. nih.gov

Combinatorial Approaches: Similar to hydroxyl functionalization, combinatorial libraries can be prepared by functionalizing the amine groups. google.com Due to the higher nucleophilicity of amines compared to hydroxyls, unprotected 2-deoxystreptamine can be used with the expectation that the amines will react preferentially. google.com

Mixed Derivatives: The various chemistries for amine functionalization are often compatible with one another, allowing for the preparation of mixed derivatives, such as acyl-peptide or peptide-carbamate structures. google.com

Acylation and Sulfonylation Reactions

With the amino groups masked, the hydroxyl groups of this compound become the primary sites for functionalization through acylation and sulfonylation. These reactions are fundamental for either introducing specific functionalities directly or for converting the hydroxyls into good leaving groups for subsequent nucleophilic substitution reactions.

Detailed research has shown that the hydroxyl groups can be selectively modified. For instance, acetylation of penta-N-Cbz-tobramycin, which contains a protected 2-deoxystreptamine core, with acetic anhydride (B1165640) in pyridine (B92270) resulted in a partially acetylated derivative, leaving the 5-hydroxyl group available for further reaction. nih.gov This demonstrates the potential for regioselective acylation based on the varying reactivity of the hydroxyl groups.

Sulfonylation is another critical transformation. The introduction of a bulky sulfonyl group, such as a triisopropylbenzenesulfonyl (TIBS) group, serves to convert a specific hydroxyl group into an excellent leaving group. nih.gov This strategy typically involves the protection of all amino groups with Cbz groups, followed by the regioselective sulfonylation of the desired primary alcohol. nih.gov This sulfonylated intermediate is a versatile precursor for introducing a variety of other functional groups. nih.gov

Reaction Starting Material Reagents Product Description Reference
Partial AcetylationPenta-N-Cbz-TobramycinAcetic Anhydride, PyridinePartially acetylated derivative with a free 5-hydroxyl group nih.gov
SulfonylationN-Cbz protected AminoglycosideTriisopropylbenzenesulfonyl chloride (TIBSCl)Intermediate with a TIBS group on a primary alcohol, activating it for nucleophilic substitution nih.gov

Reductive Amination Strategies

Reductive amination provides a powerful method for introducing diverse side chains, often mimicking the structures of other aminoglycoside rings or introducing novel functionalities. This strategy typically involves the selective oxidation of one of the hydroxyl groups on the protected 2-deoxystreptamine core to an aldehyde, which is then reacted with a primary or secondary amine in the presence of a reducing agent.

A common approach involves the oxidation of a primary hydroxyl group. mdpi.com For example, the primary hydroxyl on a truncated neomycin derivative containing a 2-deoxystreptamine core was selectively oxidized using Dess-Martin periodinane. mdpi.com The resulting unstable aldehyde was immediately subjected to reductive amination with various aminopyridine and aminoquinoline derivatives using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. mdpi.comnih.gov This multi-step, one-pot sequence allows for the efficient conjugation of various amine-containing molecules to the 2-deoxystreptamine scaffold. nih.govmdpi.com This method has been successfully used to generate libraries of potential RNA-binding ligands. mdpi.comnih.gov

Step Substrate Reagents Intermediate/Product Reference
Oxidation2-Deoxystreptamine derivative with primary -OHDess-Martin periodinaneAldehyde derivative mdpi.com
Reductive AminationAldehyde derivativeVarious primary/secondary amines, NaBH₃CN, Acetic AcidN-alkylated 2-deoxystreptamine conjugate nih.govmdpi.com

Azide (B81097) Introduction and Click Chemistry Modifications

The introduction of an azide moiety onto the this compound scaffold opens the door to a highly efficient and versatile conjugation method known as "click chemistry". organic-chemistry.orgresearchgate.net The azide group is largely inert to common biological conditions and can be selectively reacted with an alkyne partner in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. sigmaaldrich.comthermofisher.com

The introduction of the azide is often achieved via nucleophilic substitution of a sulfonylated hydroxyl group. Following the Cbz-protection of the amino groups and selective sulfonylation (e.g., with TIBSCl), the resulting intermediate can be treated with sodium azide (NaN₃) to displace the sulfonate and form the azido-derivative. nih.gov This reaction has been used to create key intermediates from aminoglycosides like neomycin for further modification. nih.gov Another method involves alkylating a hydroxyl group with a linker containing an azide, such as 2-azidoethyl-p-toluenesulfonate, in the presence of a base like sodium hydride. nih.gov

Once the azido-functionalized this compound is synthesized, it can be "clicked" with a wide variety of terminal alkynes. nih.govnih.gov The CuAAC reaction is typically performed using a copper(I) source, which can be CuI, and a base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile (B52724). nih.gov This has been employed to conjugate alkyne-modified nucleobases and other molecules to the 2-deoxystreptamine core, yielding novel conjugates for biological screening. nih.gov

Stage Reaction Reagents Product Description Reference
Azide IntroductionNucleophilic SubstitutionSodium Azide (NaN₃) on a sulfonylated precursorAzido-derivative of this compound nih.gov
Azide IntroductionAlkylation2-azidoethyl-p-toluenesulfonate, NaH2-deoxystreptamine with an azidoethyl linker nih.gov
Click ChemistryCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne-modified molecule, Copper(I) Iodide (CuI), DIPEA1,2,3-Triazole-linked 2-deoxystreptamine conjugate nih.govnih.gov

Bis N Cbz 2 Deoxystreptamine As a Strategic Intermediate in Complex Molecule Synthesis

Applications in the Synthesis of Aminoglycoside Analogues and Derivatives

The core structure of many clinically important aminoglycoside antibiotics is 2-deoxystreptamine (B1221613) (2-DOS). researchgate.netrsc.org Consequently, bis(N-Cbz)-2-deoxystreptamine is a crucial intermediate in the semi-synthesis and total synthesis of novel aminoglycoside derivatives. The Cbz protecting groups on the amine functionalities allow for selective modification at other positions of the 2-DOS ring, enabling the creation of a diverse range of analogues. nih.gov

A primary driver for the synthesis of new aminoglycoside analogues is the growing threat of bacterial resistance. rsc.org Bacteria have evolved various mechanisms to inactivate aminoglycosides, with enzymatic modification being the most prevalent. nih.gov These aminoglycoside-modifying enzymes (AMEs), such as O-phosphotransferases (APHs) and N-acetyltransferases (AACs), alter the structure of the antibiotic, preventing it from binding to its ribosomal RNA target. nih.govresearchgate.net

By using this compound as a scaffold, chemists can introduce structural modifications that hinder the activity of these resistance enzymes. For instance, alterations at the N-1 position of the 2-deoxystreptamine ring have been shown to produce compounds that are poor substrates for APH(3') enzymes. mdpi.com The synthesis of amikacin, a potent semisynthetic aminoglycoside, involves the acylation of the N-1 position of kanamycin (B1662678) A, a strategy that effectively overcomes certain resistance mechanisms. mdpi.comgoogle.com

Furthermore, the strategic protection afforded by the Cbz groups allows for late-stage modifications of the aminoglycoside structure, a method that can be more efficient than a full multi-step synthesis. researchgate.net This approach enables the rapid development of new antibiotic candidates designed to be active against multidrug-resistant (MDR) pathogens. researchgate.netgoogle.com

Table 1: Examples of Modified Aminoglycosides and their Rationale

Aminoglycoside Derivative Modification Strategy Target Resistance Mechanism
Amikacin Acylation at the N-1 position of the 2-DOS ring of kanamycin A. mdpi.comgoogle.com APH(3') enzymes. mdpi.com
6',3''-di-N-methyl-kanamycin B Methylation of N-6' and N-3'' positions. mdpi.com Aims to reduce susceptibility to AMEs while retaining activity. mdpi.com
Deaminated Neamine/Kanamycin B Removal of amino groups at N-6', N-2', N-3, and N-1 positions. mdpi.com Reduced susceptibility to APH(3')-Ia/IIa. mdpi.com
3',4'-dideoxy-kanamycin B Deoxygenation at the 3' and 4' positions. Increased affinity for RNA and resistance against MRSA. mdpi.com

Beyond overcoming existing resistance, research efforts are focused on creating entirely new aminoglycoside-based antibacterials with improved properties. The versatility of the this compound intermediate allows for the exploration of diverse chemical space. This includes the synthesis of aminoglycoside dimers, where two aminoglycoside units are linked together. mdpi.com While some kanamycin dimers showed similar activity to the parent compound, this strategy opens avenues for exploring novel binding interactions with the ribosomal target. mdpi.com

The development of amphiphilic aminoglycosides, which combine the aminoglycoside core with a lipid tail, is another promising area. These conjugates have shown the ability to revive the activity of other classes of antibiotics against MDR Gram-negative bacteria. umanitoba.ca The modular nature of the synthesis, often starting from a protected 2-DOS core, facilitates the creation of libraries of such compounds for screening and optimization. nih.govumanitoba.ca

Role in the Creation of RNA-Targeted Small Molecules

The ability of aminoglycosides to bind to specific RNA structures, most notably the decoding region of bacterial 16S ribosomal RNA, has inspired the use of the 2-deoxystreptamine scaffold to create small molecules that target other therapeutically relevant RNAs. mdpi.comgoogle.comnih.gov The defined three-dimensional structure of the 2-DOS ring provides a framework for presenting functional groups in a spatially precise manner to interact with the complex folds of RNA. google.comgoogle.com

The fundamental interaction between aminoglycosides and the ribosomal A-site is the basis for their antibacterial activity. mdpi.comru.nl By causing misreading of the mRNA codon, they disrupt protein synthesis, leading to bacterial cell death. ru.nlembopress.org Synthetic efforts have focused on creating simplified or modified ligands that retain or improve binding to this critical RNA target.

Using this compound, researchers can systematically vary the substituents attached to the core, allowing for a detailed probing of the structure-activity relationships governing RNA binding. acs.org For example, piperidine-based scaffolds have been designed to mimic the spatial arrangement of the functional groups in 2-deoxystreptamine, aiming to create novel mimetics that bind effectively to the decoding-site RNA. ucsd.edu This rational design approach, guided by structural data of aminoglycoside-RNA complexes, is crucial for developing next-generation antibiotics. ucsd.edu

The challenge in developing RNA-targeted drugs is achieving specificity for the intended RNA target to avoid off-target effects. nih.gov The 2-deoxystreptamine scaffold is an excellent tool for exploring the principles of RNA-binding specificity. By creating libraries of 2-DOS derivatives, researchers can investigate how modifications to the scaffold influence binding to different RNA motifs, such as apical loops and bulges. nih.gov

For example, the synthesis of 2-deoxystreptamine dimers has been used to create molecules with selectivity for specific sizes of RNA apical loops. nih.gov This modular approach, where the 2-DOS core is systematically functionalized, is a powerful strategy for developing ligands that can recognize the unique shapes of different RNA structures. google.comacs.org

A novel and exciting application of the 2-deoxystreptamine scaffold is in the development of small molecules that can modulate the biogenesis of microRNAs (miRNAs). nih.gov Dysregulation of miRNA expression is a hallmark of many cancers, making them attractive therapeutic targets. researchgate.nettmc.edu Small molecules that can bind to the precursor forms of oncogenic miRNAs (pre-miRNAs) can inhibit their processing into mature, functional miRNAs. researchgate.netnih.gov

Researchers have successfully conjugated 2-deoxystreptamine with various natural and artificial nucleobases to create compounds that bind to the precursor of the oncogenic miR-372. nih.govnih.gov These conjugates have shown biological activity comparable to previously developed neomycin-based inhibitors, demonstrating that the 2-DOS moiety can serve as an effective scaffold for targeting oncogenic miRNA production. researchgate.netnih.gov This approach offers a promising new strategy for cancer therapy by directly targeting the RNA molecules that drive tumorigenesis. semanticscholar.org

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large numbers of structurally related molecules, known as libraries, which can then be screened for biological activity. routledge.com The stable and functionally dense structure of 2-deoxystreptamine makes it an exceptionally attractive core for the combinatorial generation of small molecule libraries. google.com The use of this compound as a starting point is a common and effective strategy. By protecting the highly nucleophilic amino groups, subsequent chemical transformations can be directed with high selectivity to the hydroxyl positions. google.comnih.gov Once modifications at the hydroxyl sites are complete, the Cbz groups can be removed under standard hydrogenolysis conditions, revealing the amino groups for a second round of diversification. This multi-stage approach allows for the systematic and controlled introduction of diverse chemical functionalities.

The ability to selectively functionalize the various positions of the 2-deoxystreptamine ring ensures that the resulting libraries are both spatially and functionally diverse. google.com Starting with this compound, chemists can introduce a vast array of substituents to the hydroxyl groups through reactions like esterification or etherification. google.com Following deprotection of the amines, a second layer of diversity can be installed through reactions such as acylation, reductive amination, or peptide coupling. google.commdpi.com

This strategic functionalization at the amino and hydroxyl positions allows for the creation of libraries where different pharmacophores are positioned in precise three-dimensional orientations, mimicking the presentation of recognition elements in natural biomolecules. mdpi.com The inherent rigidity of the 2-deoxystreptamine core ensures that the appended functionalities are held in well-defined spatial arrangements, which is crucial for specific interactions with biological targets. google.com

Table 1: Diversification Strategy for 2-Deoxystreptamine Libraries via a bis(N-Cbz) Intermediate

Step Intermediate Target Positions for Modification Example Reactions Resulting Functionality
1 This compound -OH groups (at C4, C5, C6) Esterification, Etherification, Glycosylation Esters, Ethers, Glycosides
2 O-functionalized this compound Cbz-protected -NH groups Hydrogenolysis (Cbz deprotection) Free primary amines

This table illustrates a general, multi-step synthetic approach to generate diverse compound libraries starting from a protected 2-deoxystreptamine scaffold.

Once a spatially and functionally diverse library of compounds based on the 2-deoxystreptamine scaffold has been synthesized, it can be screened to identify "hit" or "lead" compounds for drug discovery programs. google.com A common methodology involves screening the library against a specific biological target, such as a particular RNA sequence or a protein. google.comgoogle.com

Libraries are often prepared and screened as mixtures to enhance throughput. google.com When a mixture exhibits the desired biological activity, a process of deconvolution is employed to identify the specific active molecule. google.com Deconvolution can be performed through bioactivity-guided fractionation, where the mixture is separated by chromatographic methods and the fractions are tested for activity. Alternatively, "deconvolution libraries" can be synthesized, where the complexity of the original active mixture is systematically reduced until the individual compound responsible for the activity is identified. google.com These approaches have been instrumental in discovering novel ligands that target RNA, a class of molecules notoriously difficult to target with small molecules. google.comnih.gov

Contribution to the Development of Molecular Recognition Materials

Beyond their use in soluble screening libraries for drug discovery, derivatives originating from this compound are valuable in creating novel materials for molecular recognition and separation science. google.com By appending these functionalized scaffolds to solid supports, such as beads or surfaces, new materials for affinity chromatography can be developed. google.com

In this application, the 2-deoxystreptamine core acts as a rigid anchor, presenting the attached ligands for interaction with target biomolecules in a solution passed over the material. google.com For example, a derivative designed to bind a specific protein or nucleic acid can be immobilized. This creates a highly selective stationary phase that can capture the target molecule from a complex mixture, allowing for its purification. google.com The development of such materials relies on the principles of molecular recognition, where the specific three-dimensional arrangement and chemical properties of the immobilized ligand dictate its binding affinity and selectivity for the target host molecule. google.comescholarship.org The synthetic versatility of the 2-deoxystreptamine scaffold is key to creating a wide range of these tailored recognition materials. google.comnih.gov

Advanced Academic Research Perspectives and Methodological Innovations

Stereoselective Control in Derivatization of Chiral Intermediates

The precise control of stereochemistry during the derivatization of chiral intermediates derived from the meso compound bis(N-Cbz)-2-deoxystreptamine is paramount for accessing biologically active molecules. The inherent symmetry of the starting material necessitates desymmetrization strategies that introduce chirality in a predictable manner. Research in this area has focused on diastereoselective reactions, where the existing stereocenters of the 2-deoxystreptamine (B1221613) core, once differentiated, guide the stereochemical outcome of subsequent transformations.

A key transformation where stereoselective control is critical is glycosylation. The stereochemical outcome of glycosylation reactions involving this compound as the aglycon is influenced by several factors, including the nature of the glycosyl donor, the promoter, the solvent, and the protecting groups on both the donor and the acceptor. For instance, the use of conformationally restricted glycosyl donors, such as those with a benzylidene acetal (B89532), has been systematically studied to understand and predict the stereoselectivity of 1,2-cis glycosylations. nih.gov The electronic properties of substituents on the glycosyl donor, such as the electron-withdrawing azide (B81097) group at the C-2 position, can significantly influence the stability of the intermediate oxocarbenium ion, thereby directing the stereochemical outcome of the glycosidic bond formation. nih.gov

Furthermore, diastereoselective synthetic routes have been developed to produce enantiomerically pure protected 2-deoxystreptamine derivatives. These routes often involve multiple stereocontrolled steps where the stereochemical integrity of each transformation is crucial for the final product's absolute configuration.

Mechanistic Studies of Chemical Transformations Involving this compound

Understanding the mechanisms of chemical transformations involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. A significant area of mechanistic investigation is the glycosylation reaction, which is fundamental to the synthesis of aminoglycosides. The mechanism of glycosylation can range between a continuum of SN1 and SN2 pathways, and the precise mechanism is influenced by the nature of the glycosyl donor, the aglycon (in this case, a derivative of this compound), the promoter, and the solvent. nih.gov

For example, in an SN1-type mechanism, a discrete oxocarbenium ion intermediate is formed, and the stereochemical outcome is often determined by the facial selectivity of the nucleophilic attack by the hydroxyl group of the 2-deoxystreptamine derivative. The conformation of the 2-deoxystreptamine acceptor and the presence of any directing groups can influence this facial selectivity. In contrast, an SN2-type mechanism involves a concerted displacement of a leaving group on the glycosyl donor by the nucleophilic hydroxyl group, leading to an inversion of stereochemistry at the anomeric center. nih.gov Cryogenic infrared spectroscopy and NMR spectroscopy have been employed to study the intermediates in glycosylation reactions, providing valuable insights into the reaction pathways. nih.gov

The conformational flexibility of the this compound ring also plays a significant role in its reactivity. The bulky Cbz groups can influence the preferred conformation of the cyclohexane (B81311) ring, which in turn affects the accessibility and nucleophilicity of the hydroxyl groups. Computational modeling and spectroscopic techniques are valuable tools for studying the conformational preferences of this important intermediate and its derivatives.

Structure-Activity Relationship (SAR) Studies of 2-Deoxystreptamine Scaffolds

The 2-deoxystreptamine scaffold is a privileged structure in medicinal chemistry, particularly for the development of compounds that target RNA. nih.govrsc.org Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to this core influence biological activity, binding affinity, and selectivity for various RNA targets, including the bacterial ribosomal A-site and viral RNAs. nih.govnih.gov

The 2-deoxystreptamine core itself is known to play a crucial role in the RNA binding of aminoglycosides. nih.gov Modifications to the amino and hydroxyl groups of the 2-deoxystreptamine ring can have profound effects on activity. For instance, the number and positioning of basic amino groups are critical for electrostatic interactions with the phosphate (B84403) backbone of RNA. nih.gov

SAR studies are often focused on the glycosylation pattern of the 2-deoxystreptamine core, with two major classes of aminoglycosides being the 4,5- and 4,6-disubstituted derivatives. researchgate.netresearchgate.net The nature of the sugar residues attached at these positions, including their stereochemistry and the presence of additional amino or hydroxyl groups, significantly impacts the binding affinity and specificity for the RNA target. nih.govnih.gov For example, modifications at the 2'-position of the 4,5-disubstituted neomycin and paromomycin (B158545) have been explored to overcome bacterial resistance mechanisms. nih.govnih.gov It was found that the presence of five suitably positioned basic amino groups was necessary to retain activity upon modification of the 2'-amino group. nih.gov

More recently, 2-deoxystreptamine has been used as a scaffold for the conjugation of other RNA-binding motifs, such as nucleobases, to create novel RNA ligands with improved affinity and selectivity. nih.govnih.gov In these conjugates, the 2-deoxystreptamine moiety serves as a structural framework to orient the appended recognition elements for optimal interaction with the target RNA. These studies have demonstrated that even with a lower affinity than their parent aminoglycosides, some 2-deoxystreptamine conjugates maintain significant biological activity, highlighting the importance of the scaffold in presenting pharmacophoric elements. nih.gov

Compound ClassKey SAR Findings
4,5-Disubstituted 2-Deoxystreptamine Aminoglycosides Modifications at the 2'-position can overcome resistance. nih.govnih.gov The number and position of amino groups are critical for activity. nih.gov
4,6-Disubstituted 2-Deoxystreptamine Aminoglycosides The nature of the sugar moieties at the 4 and 6 positions dictates target selectivity.
2-Deoxystreptamine-Nucleobase Conjugates The 2-deoxystreptamine scaffold effectively presents nucleobases for RNA recognition. nih.govnih.gov Enantiomeric purity of the conjugate can significantly impact binding affinity and inhibitory activity. nih.gov
Acyclic 2-Deoxystreptamine Mimetics Acyclic scaffolds designed to mimic the key interactions of 2-deoxystreptamine can exhibit potent biological activity.

Q & A

Q. What are the critical steps in synthesizing bis(N-Cbz)-2-deoxystreptamine, and how is purity ensured?

this compound is synthesized via sequential protection, coupling, and deprotection steps. Key steps include:

  • N-Cbz Protection : Valine or similar precursors are activated as N-hydroxysuccinimide esters and coupled with diethylenetriamine in DMF using K₂CO₃ as a base .
  • Macrocyclization : The intermediate undergoes hydrogenolysis to remove Cbz groups, followed by reaction with 1,3-bis(bromomethyl)benzene to form macrocycles .
  • Purification : Chromatography (e.g., silica gel) and recrystallization are employed, with characterization via ¹H/¹³C NMR, FT-IR, and ESI-MS to confirm structure and purity .

Q. Why is the 2-deoxystreptamine (2-DOS) core structurally vital in aminoglycoside antibiotics?

The 2-DOS scaffold is essential for:

  • RNA Binding : Primary amines at positions 1 and 3 facilitate electrostatic interactions with the prokaryotic rRNA decoding A-site, disrupting translation .
  • Antibiotic Activity : Modifications to the 2-DOS ring (e.g., hydroxyl group removal) alter antimicrobial potency, as seen in neamine derivatives .

Advanced Research Questions

Q. How do N-Cbz protecting groups influence the coordination chemistry of 2-deoxystreptamine derivatives?

N-Cbz groups modulate solubility and stability during synthesis. Potentiometric titrations of macrocyclic derivatives show logK values (~10.01) for protonation at carboxylate or amine sites, suggesting zwitterionic species formation under physiological conditions . These groups also sterically hinder metal coordination until deprotection, enabling controlled functionalization .

Q. What methodologies address contradictions in 2-DOS modification effects on aminoglycoside-modifying enzyme (AME) interactions?

Structural studies (e.g., X-ray crystallography) reveal that AMEs like AAC(6')-Ie/APH(2'')-Ia tolerate substitutions at positions 5 and 6 of the 2-DOS ring, enabling resistance to modified aminoglycosides . However, enzymatic assays comparing natural and synthetic analogs (e.g., 5,6-dideoxyneamine) are critical to resolve discrepancies in binding affinity .

Q. How does substituent configuration on the 2-DOS ring impact RNA binding specificity?

  • G-U Recognition : Isolated 2-DOS binds G-U steps in the rRNA major groove, requiring a bulge residue for accessibility .
  • Electrostatic Modulation : N-Cbz protection reduces charge density, weakening RNA interactions compared to unmodified 2-DOS. Dimerization strategies (e.g., bis(hemiacetal) scaffolds) restore binding potency by enhancing multivalent contacts .

Q. Are ribosomal protein mutations (e.g., RpsL K42R) relevant to 2-deoxystreptamine susceptibility?

In Mycobacterium smegmatis, the K42R mutation in ribosomal protein S12 confers streptomycin resistance but does not alter 2-DOS susceptibility. This suggests that 2-DOS aminoglycosides primarily target rRNA (helix 44) rather than ribosomal proteins, validated via MIC assays and genetic complementation studies .

Methodological Considerations

Q. How are dynamic combinatorial libraries (DCLs) used to optimize 2-DOS-derived RNA binders?

DCLs with bacterial RNA targets enable identification of high-affinity ligands. For example, bis(amino amide) macrocycles with large cavities (synthesized via ring-closing metathesis) show enhanced RNA binding due to flexible, water-soluble structures .

Q. What structural biology techniques validate 2-DOS interactions with RNA or enzymes?

  • NMR Spectroscopy : Resolves binding modes of 2-DOS conjugates to RNA major grooves .
  • X-Ray Crystallography : Maps interactions between 2-DOS analogs and ribosomal decoding sites or AMEs .

Data Contradictions and Resolution

Q. Why do some studies report tolerance for 2-DOS modifications while others emphasize strict structural requirements?

Divergent findings arise from target specificity:

  • AME Flexibility : Enzymes like AAC(6')-Ie/APH(2'')-Ia accommodate modifications at non-critical positions .
  • RNA Rigidity : Bulge residues in rRNA enforce strict spatial requirements for 2-DOS binding, limiting tolerance for bulky groups (e.g., N-Cbz) .
    Resolution requires comparative studies using isogenic bacterial strains and standardized enzymatic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.